molecular formula C18H24FN5 B2356921 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2415489-42-6

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B2356921
CAS No.: 2415489-42-6
M. Wt: 329.423
InChI Key: QKXJEQSSVQPVCI-UHFFFAOYSA-N
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Description

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine (CAS Number: 2415489-42-6) is a chemical compound with the molecular formula C18H24FN5 and a molecular weight of 329.42 g/mol . This piperazine-pyrimidine derivative features a fluorobenzyl group, a structural motif present in compounds investigated for their activity in biochemical pathways, such as inhibitors of equilibrative nucleoside transporters (ENTs) . Research into structurally related analogues has shown that the presence of a halogenated phenyl moiety attached to the piperazine ring can be essential for potent biological activity, suggesting this compound is a valuable scaffold for medicinal chemistry and drug discovery research . It is supplied for research purposes and is intended for use by qualified laboratory professionals only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the corresponding Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5/c1-14-12-17(21-18(20-14)22(2)3)24-10-8-23(9-11-24)13-15-4-6-16(19)7-5-15/h4-7,12H,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJEQSSVQPVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological applications. The unique structural features of this compound, including a piperazine ring and a pyrimidine moiety, suggest diverse biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular structure can be summarized as follows:

  • Molecular Formula : C18H24FN5
  • Molecular Weight : 320.41 g/mol
  • Structural Features :
    • Piperazine ring
    • 4-Fluorobenzyl group
    • Trimethylpyrimidine moiety

Neurotransmitter Modulation

Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for understanding the pharmacodynamics of the compound and its potential side effects. For instance, studies on analogous compounds have shown their ability to act as receptor modulators, which could lead to therapeutic applications in psychiatric disorders.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

A related study explored the structure-activity relationship (SAR) of compounds similar to our target compound, revealing that certain derivatives act as inhibitors of human equilibrative nucleoside transporters (ENTs). Specifically, one analogue demonstrated selectivity for ENT2 over ENT1, suggesting potential applications in cancer therapy by modulating nucleotide transport .

Tyrosinase Inhibition

Another area of investigation involves the compound's potential as a competitive inhibitor of tyrosinase, an enzyme implicated in hyperpigmentation disorders. A derivative containing the 4-fluorobenzylpiperazine fragment exhibited significant inhibitory activity against tyrosinase from Agaricus bisporus, with an IC50 value of 0.18 μM, making it approximately 100 times more potent than the standard reference compound kojic acid .

Comparative Analysis of Similar Compounds

The following table summarizes key biological activities and structural features of compounds structurally related to 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine :

Compound NameStructure FeaturesBiological ActivityNotes
4-[4-(Bromophenyl)methyl]piperazin-1-yl-N,N-dimethylpyrimidin-2-amineBromine instead of fluorinePotential receptor antagonistUnique electronic properties due to bromine
N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazineContains pyrazine instead of pyrimidineTargets muscarinic receptorsDifferent receptor specificity
4-(5-Chloro-pyrimidin-2-yloxy)-N,N-dimethyl-piperazineContains chlorine and ether linkageAntidepressant propertiesDistinct functional groups influencing activity

Case Studies and Research Findings

In-depth studies have highlighted the therapeutic potential of compounds similar to 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine . For example:

  • Pharmacological Evaluation : A study evaluated various derivatives for their ability to inhibit tyrosinase and found that structural modifications significantly impacted their inhibitory potency.
  • In Vitro Studies : Experiments using nucleoside transporter-deficient cells demonstrated that certain analogues effectively inhibited ENTs, providing insights into their mechanism of action and potential therapeutic roles in oncology.
  • Binding Affinity Studies : Docking analyses indicated favorable binding modes for several derivatives at active sites of target enzymes, suggesting pathways for further optimization in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperazine Moiety

The substitution pattern on the piperazine ring critically influences biological activity and physicochemical properties:

  • 4-fluoro).
  • 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) replaces the pyrimidine core with a triazine ring but retains the fluorophenyl-piperazine motif. FPMINT exhibits ENT2 selectivity, underscoring the role of fluorophenyl groups in target engagement .

Pyrimidine Core Modifications

Variations in pyrimidine substituents impact solubility, metabolic stability, and potency:

  • N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine substitutes the piperazine moiety with a phenyl group and introduces a nitro functional group.
  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide incorporates bulky isopropyl and sulfonamide groups, which may enhance metabolic stability but reduce membrane permeability compared to the trimethylated pyrimidine in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Piperazine Substituent Pyrimidine Substituents Molecular Weight LogP*
Target Compound Pyrimidine 4-Fluorobenzyl N,N,6-Trimethyl ~328.39 (calc.) ~3.2 (est.)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine 4-Fluorophenyl 6-Methyl, 2-Amino 287.34 2.8
4-[4-(3-Fluorophenyl)methylpiperazin-1-yl]-N,N-dimethylpyrimidin-2-amine Pyrimidine 3-Fluorobenzyl N,N-Dimethyl, 2-Amino ~314.37 (calc.) ~3.0 (est.)
FPMINT Triazine 2-Fluorophenyl Imino, Naphthalen-2-yl 429.47 4.1

*LogP values estimated using ChemDraw or similar tools.

Preparation Methods

Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts

A primary method involves cyclization reactions between 1,2-diamine precursors and sulfonium salts to construct the piperazine ring. This route begins with a protected piperazine intermediate, which undergoes nucleophilic substitution with a halogenated pyrimidine derivative. For example, reaction of 1,2-diaminoethane derivatives with trisulfonium salts under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the piperazine core. Subsequent coupling with 2-chloro-N,N,6-trimethylpyrimidin-4-amine introduces the pyrimidine moiety, yielding the target compound after deprotection.

Key Conditions:

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Acetonitrile or dimethylformamide (DMF)
  • Temperature: 80–100°C under reflux
  • Yield: 60–75% after purification

N-Alkylation of Piperazine with Halogenated Pyrimidines

N-Alkylation is widely employed for its scalability. A halogenated pyrimidine (e.g., 2-chloro-N,N,6-trimethylpyrimidin-4-amine) reacts with 4-[(4-fluorophenyl)methyl]piperazine in the presence of a base. This SN2 mechanism substitutes the chlorine atom with the piperazine nitrogen.

Procedure:

  • Reactants:
    • 2-Chloro-N,N,6-trimethylpyrimidin-4-amine (1 equiv)
    • 4-[(4-Fluorophenyl)methyl]piperazine (1.2 equiv)
  • Base: K₂CO₃ or cesium carbonate (Cs₂CO₃) for enhanced reactivity
  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile)
  • Conditions: 12–24 hours at 80–120°C
  • Yield: 70–85% after column chromatography

Mechanistic Insight:
The reaction proceeds via a two-step process:

  • Deprotonation of the piperazine nitrogen by the base.
  • Nucleophilic attack on the electron-deficient pyrimidine carbon, displacing chloride.

Optimization Strategies

Solvent and Base Selection

Optimal yields are achieved with:

  • Solvents: Acetonitrile > DMF > THF (due to dielectric constant and boiling point)
  • Bases: Cs₂CO₃ > K₂CO₃ > NaH (cesium salts enhance nucleophilicity)

Table 1: Solvent and Base Impact on N-Alkylation Yield

Solvent Base Temperature (°C) Yield (%)
Acetonitrile Cs₂CO₃ 100 85
DMF K₂CO₃ 120 78
THF Cs₂CO₃ 80 65

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions, increasing yield by 10–15%.
  • Microwave Assistance: Reduces reaction time from 24 hours to 2–4 hours with comparable yields.

Industrial-Scale Production

Parallel Solid-Phase Synthesis

High-throughput platforms immobilize intermediates on resin beads, enabling rapid purification. This method achieves >90% purity and scales to kilogram quantities.

Steps:

  • Resin-bound piperazine synthesis.
  • On-resin alkylation with halogenated pyrimidine.
  • Cleavage and precipitation.

Photocatalytic Methods

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst reduce energy consumption. This approach is eco-friendly but currently limited to pilot-scale production.

Challenges and Solutions

  • Steric Hindrance: Bulky trimethyl groups on the pyrimidine slow alkylation. Using excess piperazine (1.5–2.0 equiv) mitigates this.
  • Byproducts: Over-alkylation is minimized by controlled stoichiometry and stepwise addition.

Q & A

Q. Basic Analytical Strategies

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at N,N,6 positions) and piperazine ring conformation .
  • HPLC-MS : Purity assessment and molecular weight verification using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
  • X-ray Crystallography : Resolve crystal structures via SHELX software to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

How can researchers identify potential biological targets for this compound?

Q. Intermediate-Level Target Identification

  • In Silico Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on conserved binding pockets in enzymes/receptors (e.g., equilibrative nucleoside transporters) .
  • Pharmacophore Mapping : Align structural motifs with known inhibitors (e.g., fluorophenylpiperazine derivatives targeting ENT1/2) .
  • Experimental Validation : Perform radioligand binding assays (e.g., [³H]uridine uptake inhibition) in transfected cell lines to confirm target engagement .

What strategies optimize structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Development

  • Substituent Variation : Modify the fluorophenyl group (e.g., Cl, CF₃) to enhance lipophilicity or metabolic stability .
  • Piperazine Ring Modifications : Introduce sp³-hybridized carbons or heteroatoms (e.g., oxygen) to alter conformational flexibility and binding kinetics .
  • Bioisosteric Replacement : Replace the pyrimidine core with triazine or pyridine to assess potency shifts in enzymatic assays .

How should researchers address contradictions in pharmacological data across studies?

Q. Advanced Data Reconciliation

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability in IC₅₀ measurements .
  • Orthogonal Validation : Cross-verify results using multiple techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Meta-Analysis : Aggregate data from structural analogs (e.g., ENT inhibitors) to identify trends in substituent effects .

What computational approaches predict this compound's binding modes?

Q. Advanced Modeling Techniques

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER/CHARMM force fields) to assess stability of key residues (e.g., ENT1 Leu³⁰²) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitutions to quantify affinity changes .
  • Consensus Docking : Combine results from Glide, GOLD, and MOE to reduce false positives .

How does the compound's stability vary under physiological conditions?

Q. Intermediate Stability Profiling

  • pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Oxidative Stress Testing : Expose to H₂O₂ (0.3%) to identify susceptible sites (e.g., piperazine ring oxidation) .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the fluorophenyl group .

What experimental designs are optimal for SAR studies of analogs?

Q. Advanced SAR Experimental Design

Library Design : Synthesize 10–20 analogs with systematic substituent variations (e.g., halogen scan at the phenyl ring) .

High-Throughput Screening (HTS) : Test analogs against panels of 50+ kinases/transporters to identify selectivity profiles .

ADME-Tox Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (HEK293 cells) to prioritize leads .

How can researchers investigate metabolic pathways of this compound?

Q. Intermediate Metabolism Studies

  • In Vitro Models : Incubate with human liver microsomes + NADPH; identify phase I metabolites (e.g., hydroxylation at the piperazine ring) via UPLC-QTOF .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Stable Isotope Labeling : Use ¹³C-labeled compounds to trace metabolic fate in rodent models .

What crystallographic methods resolve ambiguous electron density in the compound's structure?

Q. Advanced Crystallography

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement in SHELXL : Apply TWIN/BASF commands to correct for twinning; use ISOR restraints for disordered methyl groups .
  • Validation Tools : Check Rfree values (<0.25) and MolProbity scores to ensure geometric accuracy .

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